4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol
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Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol is a complex organic compound that features a phenol core substituted with indole moieties, a bromine atom, and an ethoxy group. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the initial formation of the indole moieties followed by their attachment to the phenol core. The reaction conditions often involve the use of dichloromethane as a solvent and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2-bromo-4,6-dimethoxyphenol: Shares structural similarities but lacks the indole moieties.
6-ethoxy-2-bromo-4-methylphenol: Similar in structure but with different substituents
Uniqueness
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol is unique due to its combination of indole moieties, bromine atom, and ethoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H25BrN2O2 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol |
InChI |
InChI=1S/C27H25BrN2O2/c1-4-32-23-14-17(13-20(28)27(23)31)26(24-15(2)29-21-11-7-5-9-18(21)24)25-16(3)30-22-12-8-6-10-19(22)25/h5-14,26,29-31H,4H2,1-3H3 |
InChI Key |
UVIAPDZUDGKWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C)Br)O |
Origin of Product |
United States |
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